Cas no 2243320-83-2 (Vixarelimab)

Vixarelimab Chemical and Physical Properties
Names and Identifiers
-
- Vixarelimab
- Research Grade Vixarelimab (DHJ45501)
- RG-6536|||RO-7622888|||KPL-716
-
Vixarelimab Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-P99519-1mg |
Vixarelimab |
2243320-83-2 | ≥95.0% | 1mg |
¥4500 | 2024-07-19 | |
MedChemExpress | HY-P99519-5mg |
Vixarelimab |
2243320-83-2 | ≥95.0% | 5mg |
¥11500 | 2023-08-31 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T76956-50mg |
Vixarelimab |
2243320-83-2 | >98% | 50mg |
¥21600.00 | 2024-08-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T76956-1mg |
Vixarelimab |
2243320-83-2 | >98% | 1mg |
¥3730.00 | 2024-08-09 | |
TargetMol Chemicals | T76956-10mg |
Vixarelimab |
2243320-83-2 | SDS-PAGE:96.2%;SEC-HPLC:97.3% | 10mg |
¥ 10800 | 2024-07-23 | |
TargetMol Chemicals | T76956-1mg |
Vixarelimab |
2243320-83-2 | SDS-PAGE:96.2%;SEC-HPLC:97.3% | 1mg |
¥ 3730 | 2024-07-23 | |
TargetMol Chemicals | T76956-50mg |
Vixarelimab |
2243320-83-2 | SDS-PAGE:96.2%;SEC-HPLC:97.3% | 50mg |
¥ 21600 | 2024-07-23 | |
1PlusChem | 1P029V8B-5mg |
Vixarelimab |
2243320-83-2 | 95% | 5mg |
$1410.00 | 2024-05-25 | |
1PlusChem | 1P029V8B-10mg |
Vixarelimab |
2243320-83-2 | 95% | 10mg |
$2234.00 | 2024-05-25 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T76956-25mg |
Vixarelimab |
2243320-83-2 | >98% | 25mg |
¥15800.00 | 2024-08-09 |
Vixarelimab Related Literature
-
1. Book reviews
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
Additional information on Vixarelimab
Introduction to Vixarelimab and Its Significance in Modern Medicine
Vixarelimab, a compound with the CAS number 2243320-83-2, represents a significant advancement in the field of pharmaceutical research and development. This innovative molecule has garnered considerable attention due to its unique mechanism of action and potential applications in treating various medical conditions. The Vixarelimab compound is being extensively studied for its efficacy in modulating immune responses, making it a promising candidate for therapies targeting autoimmune diseases and cancer.
The chemical structure of Vixarelimab is meticulously designed to interact with specific biological targets, thereby influencing cellular processes at a molecular level. This precision is crucial for ensuring the compound's selectivity and minimizing side effects. The research into Vixarelimab has been bolstered by advancements in computational chemistry and high-throughput screening techniques, which have enabled scientists to predict and validate the compound's interactions with biological receptors.
Recent studies have highlighted the potential of Vixarelimab in treating solid tumors by inhibiting the growth of cancer cells through its ability to modulate immune checkpoint pathways. Specifically, Vixarelimab has shown promise in enhancing the activity of T-cells, which are critical components of the adaptive immune system. By binding to specific receptors on T-cells, Vixarelimab can prevent the downregulation of immune responses, thereby enabling the body's natural defenses to target and eliminate cancer cells more effectively.
In addition to its applications in oncology, Vixarelimab is being explored for its potential in managing autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. These conditions are characterized by an overactive immune system that attacks healthy tissues, leading to chronic inflammation and pain. The ability of Vixarelimab to modulate immune responses suggests that it could help restore balance to the immune system, thereby alleviating symptoms and improving patients' quality of life.
The development of Vixarelimab has been supported by significant investments in clinical research. Several Phase I and Phase II trials have been conducted to evaluate the compound's safety and efficacy in humans. These trials have provided valuable insights into the optimal dosing regimens and potential side effects associated with Vixarelimab treatment. The results have been encouraging, with many patients experiencing notable improvements in their condition without significant adverse reactions.
One of the key advantages of Vixarelimab is its potential for combination therapy with other immunotherapeutic agents. By working synergistically with existing treatments, Vixarelimab could enhance overall therapeutic outcomes, particularly in cases where single-agent therapy has proven insufficient. This approach aligns with the growing trend in oncology towards personalized medicine, where treatments are tailored to individual patient profiles based on genetic and molecular characteristics.
The future prospects for Vixarelimab are promising, with ongoing research aimed at expanding its therapeutic applications. Scientists are investigating its potential use in treating infectious diseases, where modulation of immune responses could help combat pathogens more effectively. Additionally, studies are exploring its role in neurodegenerative disorders, where inflammation and immune dysregulation play significant roles in disease progression.
The regulatory landscape for Vixarelimab is also evolving, with regulatory agencies closely monitoring clinical trial data to ensure that it meets stringent safety and efficacy standards before approval for broader use. This cautious yet optimistic approach reflects the importance of balancing innovation with patient safety in pharmaceutical development.
In conclusion, Vixarelimab represents a significant breakthrough in medical science with its unique ability to modulate immune responses. Its potential applications in treating cancer, autoimmune diseases, and other conditions highlight its versatility as a therapeutic agent. As research continues and more data becomes available, the full therapeutic potential of Vixarelimab is expected to become increasingly clear, offering new hope for patients worldwide.
2243320-83-2 (Vixarelimab) Related Products
- 858808-53-4(4-amino-N-(2-aminoethyl)benzene-1-sulfonamide dihydrochloride)
- 1040666-55-4(N-[2-(4-fluorophenyl)ethyl]-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide)
- 1505132-15-9(3-(4-methylphenyl)thiolan-3-ol)
- 787-59-7(4-Amino-N-(2-methoxyphenyl)benzamide)
- 1876604-50-0(3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]propan-1-amine)
- 5851-51-4(2-undecyl-1H-1,3-benzodiazole)
- 2171989-44-7({7,7-dimethylspiro2.5octan-5-yl}methanamine)
- 2408959-07-7(Methyl 2-amino-2-(3-methoxycyclohexyl)acetate hydrochloride)
- 1217473-52-3((S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride)
- 2171976-66-0(2-1-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)cyclobutylacetic acid)
